molecular formula C20H18ClN5O2S B11568030 3-chloro-N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]-4-methoxybenzamide

3-chloro-N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]-4-methoxybenzamide

Cat. No.: B11568030
M. Wt: 427.9 g/mol
InChI Key: QKIKRDUPEFOVOE-UHFFFAOYSA-N
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Description

3-CHLORO-N-(5-{3-ETHYL-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL}-2-METHYLPHENYL)-4-METHOXYBENZAMIDE is a complex organic compound that belongs to the class of heterocyclic compounds It contains a triazole and thiadiazole moiety, which are known for their significant pharmacological activities

Preparation Methods

The synthesis of 3-CHLORO-N-(5-{3-ETHYL-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL}-2-METHYLPHENYL)-4-METHOXYBENZAMIDE involves multiple steps. One common synthetic route includes the following steps:

Industrial production methods may involve optimization of these steps to improve yield and scalability.

Chemical Reactions Analysis

3-CHLORO-N-(5-{3-ETHYL-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL}-2-METHYLPHENYL)-4-METHOXYBENZAMIDE undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases like sodium hydroxide, and catalysts like palladium on carbon. Major products formed from these reactions depend on the specific conditions and reagents used.

Mechanism of Action

The mechanism of action of 3-CHLORO-N-(5-{3-ETHYL-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL}-2-METHYLPHENYL)-4-METHOXYBENZAMIDE involves its interaction with specific molecular targets and pathways. The triazole and thiadiazole moieties are known to interact with enzymes and receptors through hydrogen bonding and dipole interactions . These interactions can modulate the activity of the target proteins, leading to the observed biological effects.

Comparison with Similar Compounds

Similar compounds to 3-CHLORO-N-(5-{3-ETHYL-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL}-2-METHYLPHENYL)-4-METHOXYBENZAMIDE include:

The uniqueness of 3-CHLORO-N-(5-{3-ETHYL-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL}-2-METHYLPHENYL)-4-METHOXYBENZAMIDE lies in its combination of these three pharmacophores, which may result in synergistic effects and enhanced biological activity.

Properties

Molecular Formula

C20H18ClN5O2S

Molecular Weight

427.9 g/mol

IUPAC Name

3-chloro-N-[5-(3-ethyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]-4-methoxybenzamide

InChI

InChI=1S/C20H18ClN5O2S/c1-4-17-23-24-20-26(17)25-19(29-20)13-6-5-11(2)15(10-13)22-18(27)12-7-8-16(28-3)14(21)9-12/h5-10H,4H2,1-3H3,(H,22,27)

InChI Key

QKIKRDUPEFOVOE-UHFFFAOYSA-N

Canonical SMILES

CCC1=NN=C2N1N=C(S2)C3=CC(=C(C=C3)C)NC(=O)C4=CC(=C(C=C4)OC)Cl

Origin of Product

United States

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